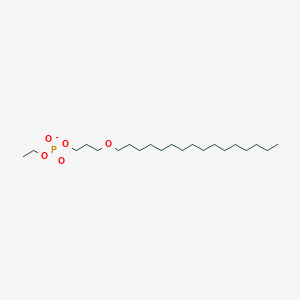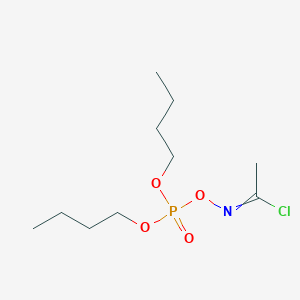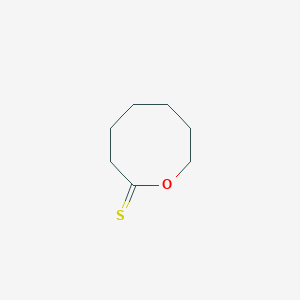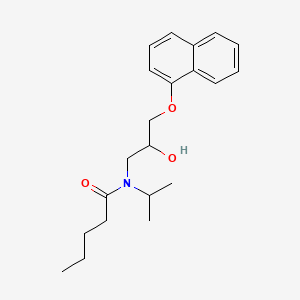
N-Valeroylpropranolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Valeroylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, angina, and other cardiovascular conditions. The addition of the valeroyl group to propranolol modifies its chemical properties, potentially altering its pharmacokinetics and pharmacodynamics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Valeroylpropranolol typically involves the acylation of propranolol with valeric acid. This reaction can be carried out using various acylating agents such as valeroyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-Valeroylpropranolol can undergo various chemical reactions, including:
Oxidation: The valeroyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove the valeroyl group, reverting to propranolol.
Substitution: The valeroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acyl chlorides and anhydrides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Valeric acid derivatives.
Reduction: Propranolol.
Substitution: Various acylated propranolol derivatives.
Applications De Recherche Scientifique
N-Valeroylpropranolol has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of acylation on beta-blockers.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its modified pharmacokinetic properties, which may offer advantages over propranolol in certain therapeutic contexts.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-Valeroylpropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The valeroyl group may influence the compound’s ability to cross cell membranes and its interaction with metabolic enzymes, potentially altering its duration of action and bioavailability. The primary molecular targets are beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
Atenolol: A selective beta-1 adrenergic antagonist.
Metoprolol: Another selective beta-1 adrenergic antagonist.
Uniqueness
N-Valeroylpropranolol is unique due to the presence of the valeroyl group, which may confer different pharmacokinetic properties compared to other beta-blockers. This modification can potentially lead to improved therapeutic profiles, such as longer duration of action or reduced side effects.
Propriétés
Numéro CAS |
111399-16-7 |
|---|---|
Formule moléculaire |
C21H29NO3 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C21H29NO3/c1-4-5-13-21(24)22(16(2)3)14-18(23)15-25-20-12-8-10-17-9-6-7-11-19(17)20/h6-12,16,18,23H,4-5,13-15H2,1-3H3 |
Clé InChI |
HRNVFJVOWMQWAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)

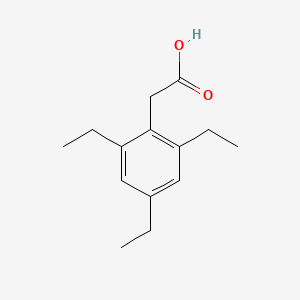
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
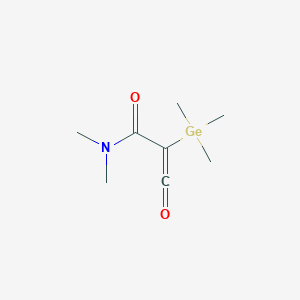

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
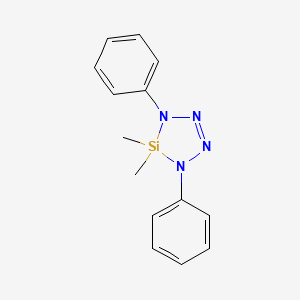
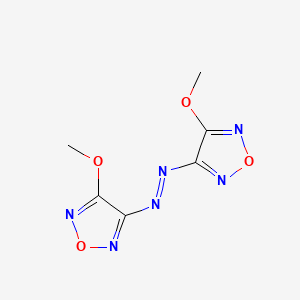
![Acetic acid;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol](/img/structure/B14334884.png)

